molecular formula C12H17N3O B571494 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol CAS No. 1702796-54-0

4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol

Cat. No. B571494
CAS RN: 1702796-54-0
M. Wt: 219.288
InChI Key: GLNGEWZHEVFJIO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol, commonly known as DMABN, is a fluorescent probe that has been used extensively in scientific research for its ability to detect reactive oxygen species (ROS) and reactive nitrogen species (RNS) in living cells. DMABN is a highly sensitive and selective probe that can be used to monitor oxidative stress in a wide range of biological systems.

Advantages and Limitations for Lab Experiments

One of the main advantages of DMABN is its high sensitivity and selectivity for detecting 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS in living cells. It is also relatively easy to use and can be applied to a wide range of biological systems. However, DMABN has some limitations, including its potential toxicity to living cells and its limited ability to detect certain types of 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS.

Future Directions

There are many potential future directions for the use of DMABN in scientific research. One area of interest is the development of new probes that can detect specific types of 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS with even greater sensitivity and selectivity. Another area of interest is the use of DMABN in the development of new drugs and compounds that can target oxidative stress in living cells. Additionally, DMABN may have potential applications in the diagnosis and treatment of diseases that are associated with oxidative stress, such as cancer and neurodegenerative disorders.

Synthesis Methods

The synthesis of DMABN involves the reaction of 4-nitro-1,2-dimethylbenzimidazole with formaldehyde and dimethylamine in the presence of a catalyst. The resulting product is then reduced with sodium borohydride to yield DMABN. This synthesis method has been well-established and has been used to produce DMABN in large quantities for scientific research purposes.

Scientific Research Applications

DMABN has been widely used in scientific research to study oxidative stress in living cells. It has been used to detect 4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol and RNS in a variety of biological systems, including cells, tissues, and organs. DMABN has also been used to study the effects of various drugs and compounds on oxidative stress in living cells.

properties

IUPAC Name

4-[(dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8-13-12-9(7-14(2)3)11(16)6-5-10(12)15(8)4/h5-6,16H,7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLNGEWZHEVFJIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(N1C)C=CC(=C2CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[(Dimethylamino)methyl]-1,2-dimethylbenzimidazol-5-ol

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